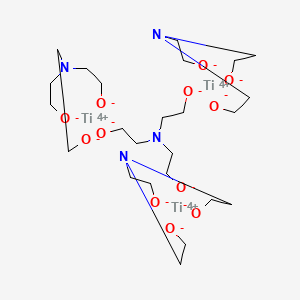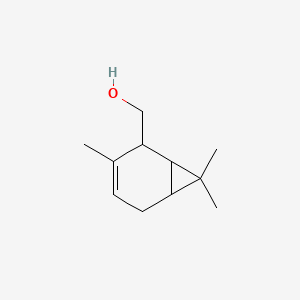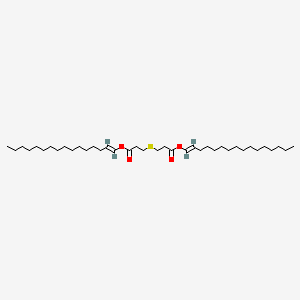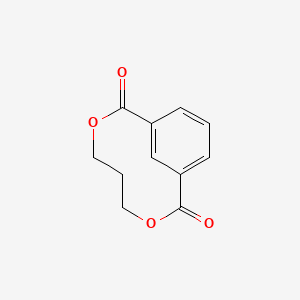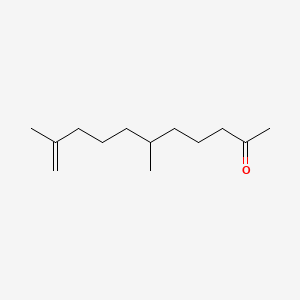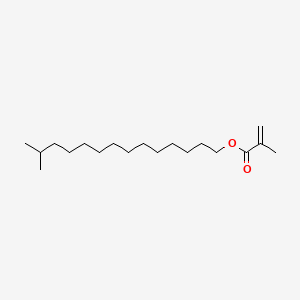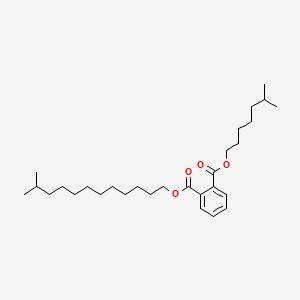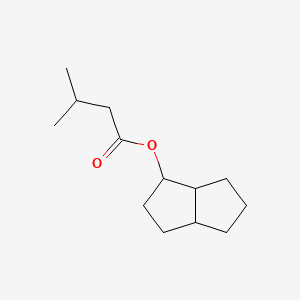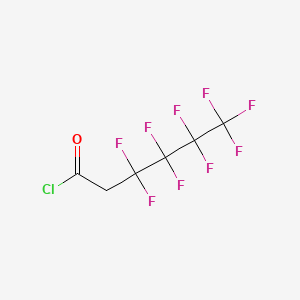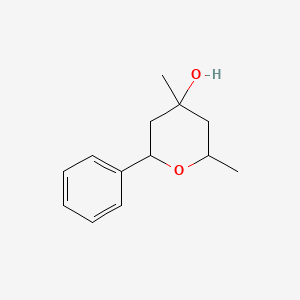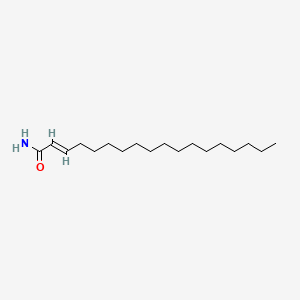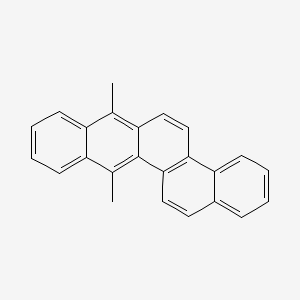
7,12-Dimethylbenzo(b)chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,12-Dimethylbenzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. It is a derivative of benzo(b)chrysene, with two methyl groups attached at the 7th and 12th positions. This compound is of interest due to its potential carcinogenic properties and its use in scientific research to study cancer mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethylbenzo(b)chrysene typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the alkylation of benzo(b)chrysene with methylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl3), and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7,12-Dimethylbenzo(b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as halides or hydroxyl groups.
Applications De Recherche Scientifique
7,12-Dimethylbenzo(b)chrysene is widely used in scientific research, particularly in the study of carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.
Biology: Used to investigate the biological effects of PAHs, including their interaction with DNA and proteins.
Medicine: Employed in cancer research to understand the mechanisms of tumor initiation and progression.
Industry: Although less common, it can be used in the development of materials with specific properties derived from PAHs.
Mécanisme D'action
The mechanism of action of 7,12-Dimethylbenzo(b)chrysene involves its metabolic activation in the body. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and leading to immunosuppression .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: The parent compound of 7,12-Dimethylbenzo(b)chrysene.
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its biological activity and reactivity. Its structure allows for specific interactions with biological molecules, making it a valuable tool in cancer research.
Propriétés
Numéro CAS |
16301-03-4 |
|---|---|
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3,10-dimethylpentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C24H18/c1-15-18-8-5-6-9-19(18)16(2)24-20(15)13-14-22-21-10-4-3-7-17(21)11-12-23(22)24/h3-14H,1-2H3 |
Clé InChI |
NSHRGRIFKGGQEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


